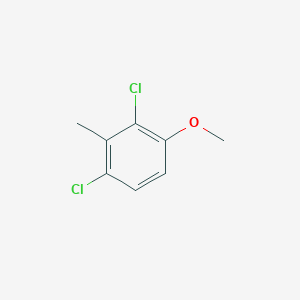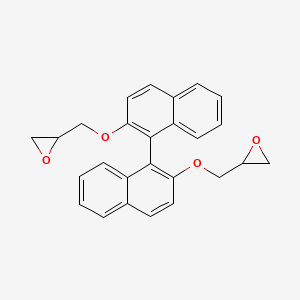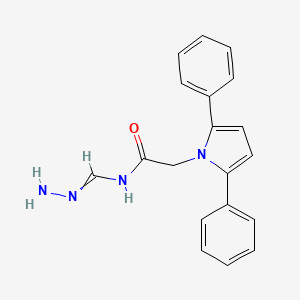
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- is a complex organic compound with a unique structure that includes a pyrrole ring, an acetamide group, and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Acetamide Group: The acetamide group can be introduced through the reaction of the pyrrole with acetic anhydride or acetyl chloride.
Addition of the Aminoiminomethyl Group: This step involves the reaction of the acetamide derivative with guanidine or its derivatives under basic conditions.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions using benzene or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-dihydro-: A similar compound with a reduced pyrrole ring.
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-dimethyl-: A compound with methyl groups instead of phenyl groups.
Uniqueness
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- is unique due to the presence of two phenyl groups, which can enhance its stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.
Propriétés
Formule moléculaire |
C19H18N4O |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-(2,5-diphenylpyrrol-1-yl)-N-methanehydrazonoylacetamide |
InChI |
InChI=1S/C19H18N4O/c20-22-14-21-19(24)13-23-17(15-7-3-1-4-8-15)11-12-18(23)16-9-5-2-6-10-16/h1-12,14H,13,20H2,(H,21,22,24) |
Clé InChI |
RHJJSXCNIPTYQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC=NN)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


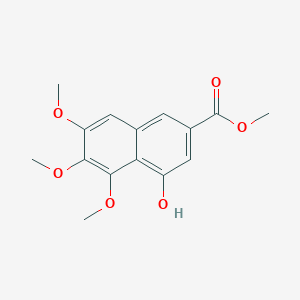
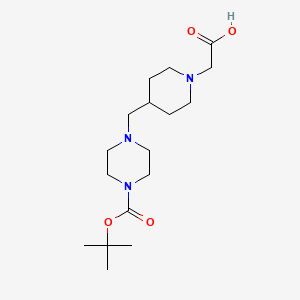
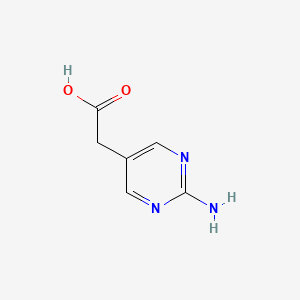
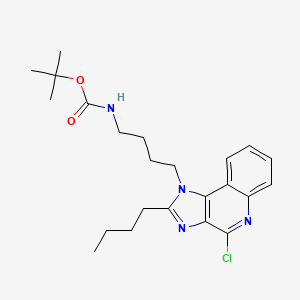

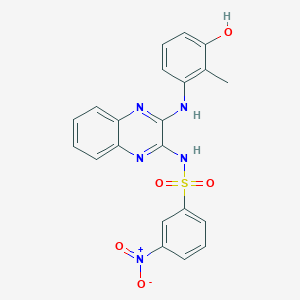
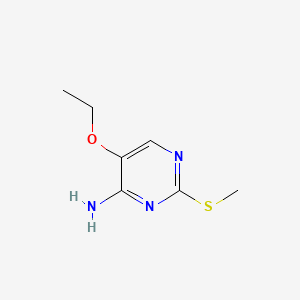
![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)

